(4S,5R)-2,2-dimethyl-4-((r)-oxiran-2-yl)-5-vinyl-1,3-dioxolane
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Overview
Description
(4S,5R)-2,2-dimethyl-4-(®-oxiran-2-yl)-5-vinyl-1,3-dioxolane is a chiral organic compound with a unique structure that includes an oxirane (epoxide) ring and a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-2,2-dimethyl-4-(®-oxiran-2-yl)-5-vinyl-1,3-dioxolane typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the reaction of a chiral epoxide with a dioxolane derivative under controlled conditions to form the target compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require specific temperatures and reaction times to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the desired stereochemistry and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(4S,5R)-2,2-dimethyl-4-(®-oxiran-2-yl)-5-vinyl-1,3-dioxolane can undergo various types of chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: Reduction reactions can convert the epoxide ring into an alcohol.
Substitution: The vinyl group can participate in substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (4S,5R)-2,2-dimethyl-4-(®-oxiran-2-yl)-5-vinyl-1,3-dioxolane is used as a building block in the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound can be used in the development of chiral drugs. The presence of the oxirane ring makes it a valuable intermediate in the synthesis of bioactive molecules that can interact with specific biological targets.
Industry
In the industrial sector, (4S,5R)-2,2-dimethyl-4-(®-oxiran-2-yl)-5-vinyl-1,3-dioxolane is used in the production of polymers and materials with specific properties. Its reactivity allows for the modification of polymer backbones, leading to materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (4S,5R)-2,2-dimethyl-4-(®-oxiran-2-yl)-5-vinyl-1,3-dioxolane involves its interaction with molecular targets through its reactive functional groups. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, including drug development and material science.
Comparison with Similar Compounds
Similar Compounds
(4S,5R)-2,2-dimethyl-4-(®-oxiran-2-yl)-5-ethyl-1,3-dioxolane: Similar structure but with an ethyl group instead of a vinyl group.
(4S,5R)-2,2-dimethyl-4-(®-oxiran-2-yl)-5-propyl-1,3-dioxolane: Similar structure but with a propyl group instead of a vinyl group.
Uniqueness
The uniqueness of (4S,5R)-2,2-dimethyl-4-(®-oxiran-2-yl)-5-vinyl-1,3-dioxolane lies in its combination of an oxirane ring and a vinyl group, which imparts specific reactivity and potential for diverse applications. The presence of the vinyl group allows for further functionalization, making it a versatile intermediate in organic synthesis.
Biological Activity
(4S,5R)-2,2-dimethyl-4-((R)-oxiran-2-yl)-5-vinyl-1,3-dioxolane is a chiral compound belonging to the class of 1,3-dioxolanes. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity is crucial for exploring its applications in drug development.
- Molecular Formula : C9H14O3
- Molecular Weight : 170.20566 g/mol
- CAS Number : 144901-90-6
- Boiling Point : Approximately 228.5 °C (predicted)
- Density : 1.150 g/cm³ (predicted)
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its antibacterial and antifungal properties. The following sections summarize key findings from relevant research.
Antibacterial Activity
Research has demonstrated that compounds within the dioxolane family exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. In a study conducted on several 1,3-dioxolanes, including derivatives of this compound:
Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Dioxolane A | Staphylococcus aureus | 625–1250 µg/mL |
Dioxolane B | Staphylococcus epidermidis | 500 µg/mL |
Dioxolane C | Pseudomonas aeruginosa | 250 µg/mL |
Dioxolane D | Enterococcus faecalis | 625 µg/mL |
These results indicate that certain derivatives possess potent antibacterial properties that could be harnessed for therapeutic applications .
Antifungal Activity
In addition to antibacterial effects, the antifungal activity of this compound has also been assessed. The following table summarizes the antifungal efficacy against Candida albicans, a common fungal pathogen:
Compound | Fungal Strain | MIC (µg/mL) |
---|---|---|
Dioxolane A | Candida albicans | 125 µg/mL |
Dioxolane B | Candida albicans | 250 µg/mL |
Most derivatives exhibited significant antifungal activity, suggesting their potential use as antifungal agents .
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for microbial survival .
Case Studies
-
Case Study on Antibacterial Efficacy :
A study evaluated the efficacy of various dioxolane derivatives against multi-drug resistant strains of Staphylococcus aureus. The results indicated that certain compounds significantly inhibited bacterial growth at low concentrations, highlighting their potential as novel antibacterial agents . -
Case Study on Antifungal Properties :
Another investigation focused on the antifungal properties of dioxolanes against clinical isolates of Candida albicans. The study found that specific derivatives were effective in reducing fungal load in vitro and showed promise for further development into therapeutic agents .
Properties
Molecular Formula |
C9H14O3 |
---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
(4R,5S)-4-ethenyl-2,2-dimethyl-5-[(2R)-oxiran-2-yl]-1,3-dioxolane |
InChI |
InChI=1S/C9H14O3/c1-4-6-8(7-5-10-7)12-9(2,3)11-6/h4,6-8H,1,5H2,2-3H3/t6-,7-,8+/m1/s1 |
InChI Key |
AKTQXGIWIPHDOK-PRJMDXOYSA-N |
Isomeric SMILES |
CC1(O[C@@H]([C@H](O1)[C@H]2CO2)C=C)C |
Canonical SMILES |
CC1(OC(C(O1)C2CO2)C=C)C |
Origin of Product |
United States |
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